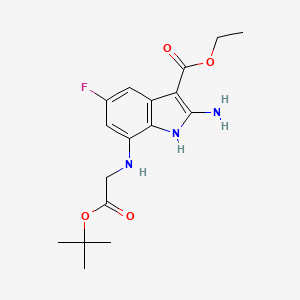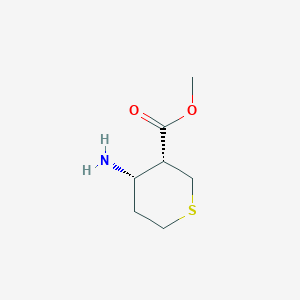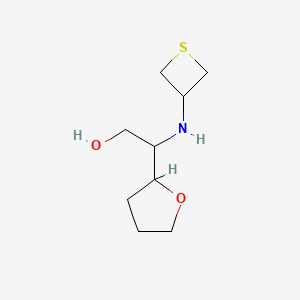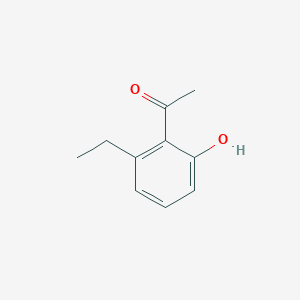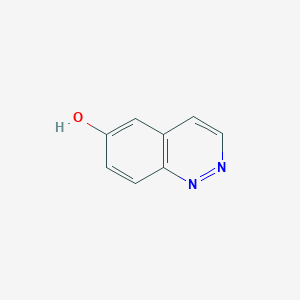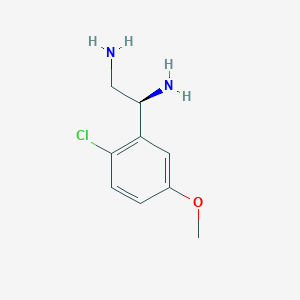![molecular formula C8H6ClN3O2 B13026843 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13026843.png)
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system containing both pyrrole and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of suitable starting materials can be subjected to cyclization reactions using catalysts such as zinc chloride (ZnCl2) or other Lewis acids . The reaction conditions often involve heating the mixture to moderate temperatures to facilitate the formation of the desired pyrrolopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control over reaction parameters and can lead to more consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: Its unique structural features make it a candidate for the design of novel materials with specific electronic and optical properties.
Biological Research: The compound has been investigated for its potential to modulate biological pathways and its activity against certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes such as DNA gyrase, inhibiting their activity and leading to the disruption of DNA replication in bacterial cells . In cancer research, the compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A closely related compound with similar structural features but lacking the carboxylic acid group.
5-methyl-5H-pyrrolo[3,2-d]pyrimidine: Another related compound that lacks the chlorine atom at the 4-position.
Uniqueness
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and enhance the compound’s potential as a versatile scaffold in drug discovery and materials science .
Propiedades
Fórmula molecular |
C8H6ClN3O2 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-2-4(8(13)14)5-6(12)7(9)11-3-10-5/h2-3H,1H3,(H,13,14) |
Clave InChI |
MHIQMFSTQBOMJE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C(=NC=N2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


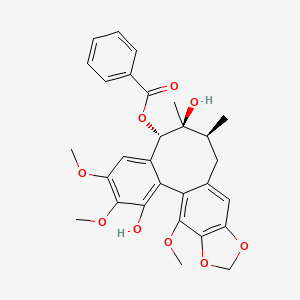
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
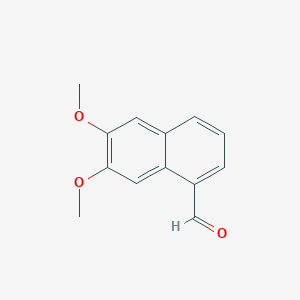
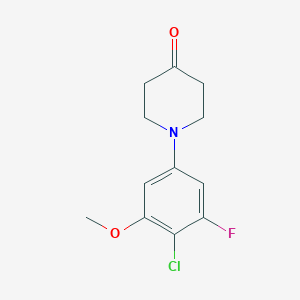
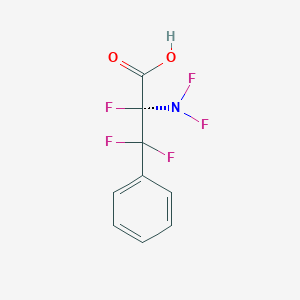
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
